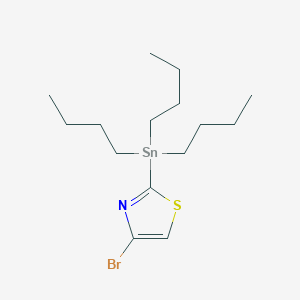
Gal-1-4-glcnac-1-3-fuc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gal-1-4-GlcNAc-1-3-Fuc is a carbohydrate molecule that plays a crucial role in various biological processes. It is a complex oligosaccharide that is synthesized through a series of enzymatic reactions. In recent years, Gal-1-4-GlcNAc-1-3-Fuc has gained significant attention due to its potential applications in biomedical research.
Mecanismo De Acción
Gal-1-4-GlcNAc-1-3-Fuc functions as a ligand for various receptors, including selectins and galectins. It mediates cell adhesion and migration by interacting with these receptors. Moreover, Gal-1-4-GlcNAc-1-3-Fuc has been found to modulate immune responses by regulating the activation of T cells and macrophages.
Biochemical and physiological effects:
Gal-1-4-GlcNAc-1-3-Fuc has numerous biochemical and physiological effects. It has been found to regulate cell adhesion, migration, and proliferation. Moreover, it modulates immune responses by regulating the activation of T cells and macrophages. Gal-1-4-GlcNAc-1-3-Fuc has also been implicated in the development of certain diseases, such as cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gal-1-4-GlcNAc-1-3-Fuc has numerous advantages for lab experiments. It is a well-characterized molecule that can be easily synthesized in the lab. Moreover, it can be easily labeled with fluorescent dyes for imaging studies. However, Gal-1-4-GlcNAc-1-3-Fuc has some limitations for lab experiments. It is a complex molecule that requires several enzymatic steps for synthesis, which can be time-consuming and expensive.
Direcciones Futuras
There are numerous future directions for Gal-1-4-GlcNAc-1-3-Fuc research. One potential direction is the development of new therapies for cancer and neurodegenerative diseases based on Gal-1-4-GlcNAc-1-3-Fuc. Moreover, further research is needed to elucidate the molecular mechanisms underlying the role of Gal-1-4-GlcNAc-1-3-Fuc in immune responses and cell signaling. Additionally, new synthetic methods for Gal-1-4-GlcNAc-1-3-Fuc could be developed to improve its accessibility for lab experiments.
Métodos De Síntesis
Gal-1-4-GlcNAc-1-3-Fuc is synthesized through a series of enzymatic reactions that involve various glycosyltransferases. The synthesis process starts with the transfer of a fucose molecule to a GlcNAc residue, followed by the addition of a Gal residue to the fucose molecule. The final step involves the addition of a GlcNAc residue to the Gal residue to form the Gal-1-4-GlcNAc-1-3-Fuc molecule.
Aplicaciones Científicas De Investigación
Gal-1-4-GlcNAc-1-3-Fuc has numerous applications in scientific research. It is commonly used as a marker for certain types of cancer, including breast and ovarian cancer. Moreover, it has been found to play a crucial role in the immune response, cell adhesion, and cell signaling. Gal-1-4-GlcNAc-1-3-Fuc has also been implicated in the development of certain diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
160243-25-4 |
|---|---|
Nombre del producto |
Gal-1-4-glcnac-1-3-fuc |
Fórmula molecular |
C25H46N2O15 |
Peso molecular |
614.6 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-2-[(2S,3S,4R,5S,6S)-2-(5-aminopentyl)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C25H46N2O15/c1-10-15(31)19(35)22(37)25(41-10,6-4-3-5-7-26)42-23-14(27-11(2)30)21(17(33)13(9-29)38-23)40-24-20(36)18(34)16(32)12(8-28)39-24/h10,12-24,28-29,31-37H,3-9,26H2,1-2H3,(H,27,30)/t10-,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22-,23+,24+,25-/m0/s1 |
Clave InChI |
VRXKBBPRDGIBPB-BEMBIUEJSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@](O1)(CCCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |
Otros números CAS |
160243-25-4 |
Sinónimos |
5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-beta-L-fucopyranoside 5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-fucopyranoside Gal-1-4-GlcNAc-1-3-Fuc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



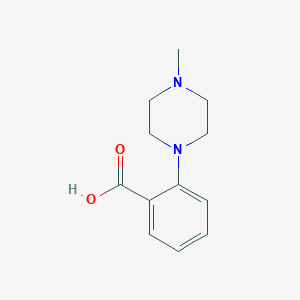
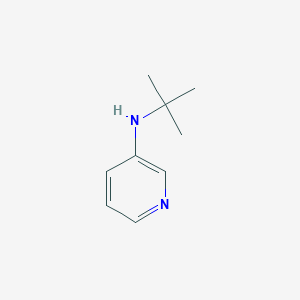
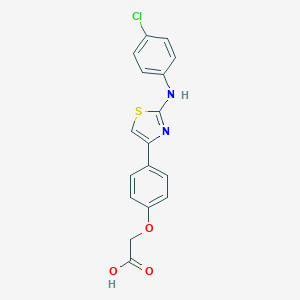
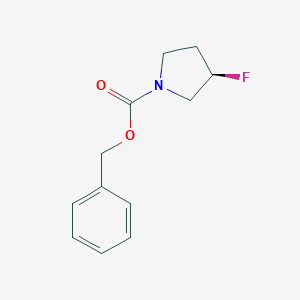
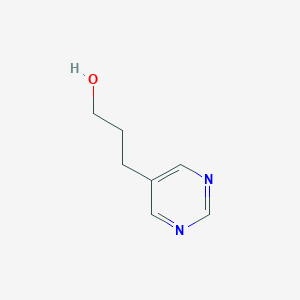
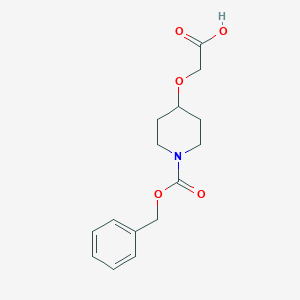
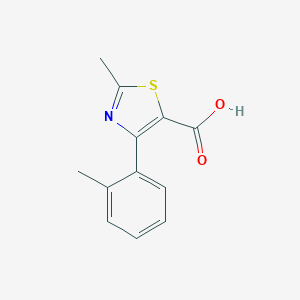

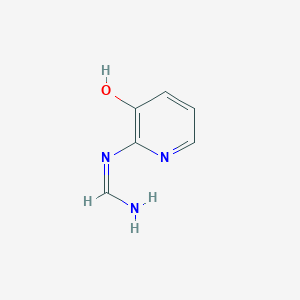
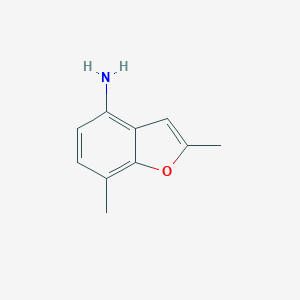


![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)
